4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine

Quality Control LC-MS Verification Building Block Identity

Accelerate your MPS1/FMS kinase inhibitor program with this 6,7-dihydro-pyrrolo[3,2-c]pyridine building block. Its unique secondary amine at position 6 enables orthogonal functionalization inaccessible to aromatic analogs, while the enamine-like reactivity supports diverse scaffold rearrangements to 3-vinylpyrroles. The lower LogP (1.38) and favorable CNS drug-like TPSA (28.15 Ų) offer a strategic advantage for designing metabolically stable, brain-penetrant leads. Available at 95% purity with solid-state properties (mp 92–93°C) perfect for automated dispensing.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 860362-32-9
Cat. No. B6602707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine
CAS860362-32-9
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESCC1=NCCC2=C1C=CN2
InChIInChI=1S/C8H10N2/c1-6-7-2-4-10-8(7)3-5-9-6/h2,4,10H,3,5H2,1H3
InChIKeySZNKHYNMDQZAQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine (CAS 860362-32-9): A Partially Saturated 5-Azaindole Scaffold for Kinase-Focused Library Design


4-Methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine (CAS 860362-32-9) is a bicyclic heterocycle belonging to the pyrrolo[3,2-c]pyridine (5-azaindole) family, distinguished by partial saturation at the 6,7-positions of the pyridine ring (C8H10N2, MW 134.18) . This 6,7-dihydro configuration confers a non-planar geometry and a secondary amine (NH) at position 6, features absent in its fully aromatic counterpart 4-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 860362-26-1) . The compound serves as a versatile building block in medicinal chemistry, particularly as a precursor for kinase inhibitor scaffolds targeting MPS1 and FMS kinases, and as a substrate for rearrangement reactions yielding vinylpyrroles [1].

Why 4-Methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine Cannot Be Replaced by Its Aromatic or Regioisomeric Analogs


Pyrrolopyridine isomers sharing the same molecular formula (C8H10N2) exhibit fundamentally different physicochemical and reactivity profiles due to variations in ring fusion topology and saturation patterns . The 6,7-dihydro saturation in the target compound introduces a stereoelectronic environment distinct from the fully conjugated aromatic analog (CAS 860362-26-1) or the 2,3-dihydro regioisomer (CAS 1956341-08-4): the secondary amine at position 6 participates in hydrogen bonding and acid-base chemistry unavailable to aromatic analogs, while the enamine-like character of the tetrahydropyridine ring enables unique ring-opening transformations—such as acetylation-induced rearrangement to 3-vinylpyrroles—that cannot occur with non-saturated scaffolds [1]. Substituting with a regioisomeric dihydropyrrolopyridine (e.g., 4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, CAS 16462-94-5) would alter the spatial orientation of the methyl group and the nitrogen atom positions, compromising structure-activity relationships in kinase inhibitor programs where the pyrrolo[3,2-c]pyridine hinge-binding motif is critical [2].

Quantitative Differentiation Evidence: 4-Methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine vs. Closest Analogs


Molecular Weight Shift of +2.02 Da vs. Aromatic Analog Confirms 6,7-Dihydro Saturation State

The target compound has a molecular weight of 134.18 g/mol (C8H10N2), which is +2.02 Da heavier than its fully aromatic analog 4-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 860362-26-1, MW 132.16 g/mol, C8H8N2) . This mass difference, corresponding to two additional hydrogen atoms, provides a definitive LC-MS signature for distinguishing the partially saturated scaffold from the aromatic analog in reaction monitoring and purity assessment workflows.

Quality Control LC-MS Verification Building Block Identity

LogP Reduction of 0.49 Log Units vs. Aromatic Analog Indicates Higher Polarity and Altered Partitioning

The computed LogP of the target compound is 1.38, compared to 1.87 for the fully aromatic 4-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 860362-26-1)—a reduction of 0.49 log units . This lower lipophilicity arises from the partially saturated pyridine ring, which increases polar character relative to the planar, fully conjugated aromatic system. A LogP near 1.4 places the compound in a favorable range for oral bioavailability according to Lipinski guidelines, while the aromatic comparator's LogP of ~1.9 approaches the upper desirable limit.

Lipophilicity ADME Prediction Chromatographic Behavior

TPSA Decrease of 0.53 Ų vs. Aromatic Analog Reflects Altered Hydrogen-Bonding Capacity

The topological polar surface area (TPSA) of the target compound is 28.15 Ų, compared to 28.68 Ų for the aromatic analog—a difference of 0.53 Ų . Both compounds possess one H-bond acceptor and one H-bond donor, but the saturation at 6,7-positions alters the spatial distribution of polarity. This subtle TPSA difference, combined with the lower LogP, positions the 6,7-dihydro scaffold as a moderately more permeable framework for blood-brain barrier penetration potential, where TPSA values below 60-70 Ų are generally favorable.

Polar Surface Area Membrane Permeability Scaffold Engineering

Unique Acetylation-Induced Ring-Opening Reactivity: 4-Methyl-THP Scaffold Rearranges to 3-Vinylpyrroles

4-Methyl-substituted tetrahydropyrrolo[3,2-c]pyridines (including the target compound class) undergo a distinctive reaction with acetic anhydride to produce substituted 3-vinylpyrroles in low to moderate yields, as reported by Borisova et al. [1]. This ring-opening rearrangement is mechanistically unavailable to fully aromatic pyrrolo[3,2-c]pyridines, which lack the enamine-like tetrahydropyridine moiety required for the initial acylation step. The transformation provides access to vinylpyrrole building blocks that are otherwise difficult to prepare, adding synthetic utility value beyond the compound's role as a simple intermediate.

Synthetic Chemistry Scaffold Rearrangement Vinylpyrrole Synthesis

Regioisomeric Identity: Pyrrolo[3,2-c]pyridine Fusion Confers MPS1 Kinase Hinge-Binding Privilege

The pyrrolo[3,2-c]pyridine scaffold (5-azaindole) has been validated as a privileged hinge-binding motif for the mitotic kinase MPS1 (TTK), with structure-based design yielding orally bioavailable inhibitors such as CCT251455 (IC50 = 0.04 μM in cellular assay, GI50 = 0.16 μM) [1][2]. Regioisomeric scaffolds—such as pyrrolo[2,3-b]pyridine (7-azaindole, e.g., 4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, CAS 16462-94-5) or pyrrolo[3,2-b]pyridine (4-azaindole)—position the pyridine nitrogen at different vectors relative to the pyrrole NH, fundamentally altering the hydrogen-bonding geometry with the kinase hinge region. The [3,2-c] fusion places the pyridine N at position 5, which forms a key hydrogen bond with the hinge backbone in MPS1, a contact that cannot be recapitulated by the [2,3-b] or [3,2-b] isomers without substantial structural remodeling [3].

Kinase Inhibitor Design Hinge-Binding Scaffold MPS1/TTK Oncology Target

Melting Point of 92–93 °C Enables Solid-Phase Handling vs. Aromatic Analog's Higher Thermal Stability

The target compound has a reported melting point of approximately 92–93 °C, with solubility in polar organic solvents such as ethanol and DMSO . While the aromatic analog's melting point is not reported by the same vendor class, its boiling point is listed as 287.4 ± 20.0 °C at 760 mmHg , indicating significantly greater thermal stability consistent with its fully aromatic character. The lower melting point of the target compound reflects the reduced crystal lattice energy associated with the non-planar, partially saturated scaffold, which may facilitate dissolution and handling in solution-phase chemistry but requires more careful thermal management during storage and reaction setup.

Formulation Solid-Phase Synthesis Storage and Handling

Procurement-Driven Application Scenarios for 4-Methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine


Kinase Inhibitor Library Synthesis Targeting MPS1/TTK

The pyrrolo[3,2-c]pyridine scaffold is a validated hinge-binding motif for MPS1 kinase inhibitors, as demonstrated by the clinical candidate CCT251455 [1]. The 4-methyl-6,7-dihydro variant provides a functionalizable secondary amine at position 6 alongside the methyl-substituted pyrrole ring, offering two orthogonal diversification vectors. The lower LogP (1.38 vs. 1.87 for the aromatic analog) may improve aqueous solubility of early lead compounds, while the scaffold's established kinase selectivity profile reduces the risk of promiscuous inhibition compared to less characterized regioisomers.

Synthetic Methodology Development Leveraging Enamine Reactivity

The 6,7-dihydro (enamine) character of the tetrahydropyridine ring enables reactivity pathways that are inaccessible to aromatic pyrrolopyridines. As demonstrated by Borisova et al., 4-methyl-substituted tetrahydropyrrolo[3,2-c]pyridines react with acetic anhydride to produce 3-vinylpyrroles [2]. This scaffold rearrangement can be exploited in diversity-oriented synthesis to generate vinylpyrrole libraries from a single building block, reducing the number of starting materials required. The target compound thus serves as a 'branched intermediate'—usable either in standard cross-coupling or in rearrangement cascades.

Physicochemical Property Optimization in CNS-Penetrant Programs

With a TPSA of 28.15 Ų and LogP of 1.38 , the target compound falls within favorable CNS drug-like space (TPSA < 60–70 Ų, LogP 1–3). When incorporated as a core scaffold, it contributes lower lipophilicity than the aromatic analog (ΔLogP = -0.49) , which may translate to reduced phospholipidosis risk and improved metabolic stability. Medicinal chemistry teams optimizing CNS-penetrant kinase inhibitors should prioritize this partially saturated scaffold over the fully aromatic variant when LogP reduction is a design objective.

Quality-Controlled Building Block Procurement for Parallel Synthesis

The compound is commercially available at 95% purity (LeYan) with a molecular weight of 134.18 g/mol, distinguishable from the aromatic analog (132.16 g/mol) by a +2 Da mass shift in LC-MS . Its solid physical state (mp 92–93 °C) facilitates automated solid dispensing in parallel synthesis platforms. Procurement specifications should include identity confirmation by 1H NMR and LC-MS, with special attention to the +2 Da mass difference to verify the correct saturation state and exclude accidental supply of the aromatic analog.

Quote Request

Request a Quote for 4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.